5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 923552-81-2
VCID: VC21483260
InChI: InChI=1S/C20H20N4OS/c21-16-14-10-15-17(13-6-8-24(15)9-7-13)23-20(14)26-18(16)19(25)22-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11,21H2,(H,22,25)
SMILES: C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=CC=C5)N
Molecular Formula: C20H20N4OS
Molecular Weight: 364.5g/mol

5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

CAS No.: 923552-81-2

Cat. No.: VC21483260

Molecular Formula: C20H20N4OS

Molecular Weight: 364.5g/mol

* For research use only. Not for human or veterinary use.

5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide - 923552-81-2

Specification

CAS No. 923552-81-2
Molecular Formula C20H20N4OS
Molecular Weight 364.5g/mol
IUPAC Name 5-amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Standard InChI InChI=1S/C20H20N4OS/c21-16-14-10-15-17(13-6-8-24(15)9-7-13)23-20(14)26-18(16)19(25)22-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11,21H2,(H,22,25)
Standard InChI Key NTQRRNPDUKIQQL-UHFFFAOYSA-N
SMILES C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=CC=C5)N
Canonical SMILES C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NCC5=CC=CC=C5)N

Introduction

The compound 5-Amino-N-benzyl-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraene-6-carboxamide is a complex organic molecule with a unique structural framework. It belongs to a class of compounds known for their intricate ring systems and functional groups, which often confer specific biological or chemical properties.

Key Features:

  • Molecular Formula: C20H20N4OS

  • Molecular Weight: 364.464 g/mol

  • CAS Number: Not explicitly listed in the available sources, but it is associated with a specific CBNumber (CB71553005) .

Structural Components:

  • Tetracyclic Ring System: This complex ring structure is composed of carbon, nitrogen, and sulfur atoms, providing a framework for various chemical interactions.

  • Amino Group (-NH2): Often involved in hydrogen bonding and other intermolecular interactions.

  • Benzyl Group (-CH2Ph): Contributes to the compound's lipophilicity and may influence its biological activity.

Synthesis and Preparation

While specific synthesis protocols for this compound are not detailed in the available literature, its preparation likely involves multi-step organic synthesis techniques. These methods typically include the formation of the tetracyclic ring system followed by the introduction of the amino and benzyl groups.

Potential Synthetic Steps:

  • Ring Formation: This could involve cyclization reactions to form the complex ring structure.

  • Introduction of Functional Groups: Amino and benzyl groups might be added through nucleophilic substitution or other functional group transformations.

Suppliers and Availability

The compound is available from specialized chemical suppliers. Key suppliers include companies based in the United Kingdom and the United States.

Supplier Information:

Supplier NameCountryContact Information
Key Organics Limited/Bionet ResearchUnited Kingdom+44 1840 212171, enquiries@keyorganics.ltd.uk
Ryan Scientific, Inc.United States843-884-4911 x 319, ryan.reichlyn@ryansci.com

Potential Applications:

  • Pharmaceuticals: The compound's unique structure might allow it to interact with specific biological targets.

  • Materials Science: Its complex ring system could contribute to novel material properties.

Safety and Handling

Given the lack of detailed safety information, handling this compound should follow standard protocols for organic chemicals, including the use of protective equipment and adherence to proper laboratory safety procedures.

Safety Precautions:

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Storage Conditions: Cool, dry place away from incompatible substances.

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